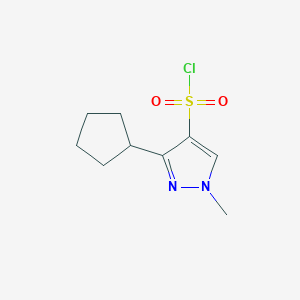
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions at the benzylic position . These reactions are very important for synthesis problems . The tactical use of the N-p-methoxybenzyl (N-PMB) protective group ensured the production of an array of N-vinyl tertiary enamide as starting materials .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . Changing the amino functional group at the C-2 position to the (N,N-dimethylamino)methyleneamino or the formamido further enhanced the inhibitory effects .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . These include free radical bromination, nucleophilic substitution, oxidation .Wissenschaftliche Forschungsanwendungen
Bioactivation Studies
Research has shown that derivatives similar to "N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide" are activated through reductive chemistry, specifically targeting hypoxic cells, which is a hallmark of cancerous tumors. The bioactivation process relies on the enzymatic reduction of nitro groups to amine or hydroxylamine derivatives, making them more cytotoxic towards hypoxic tumor cells. Such compounds are designed to exploit the unique environment of tumor cells, thereby providing a selective approach to cancer therapy (Palmer et al., 1995).
Synthesis and Medicinal Chemistry
The compound has been involved in the synthesis of analogues aimed at evaluating and improving the efficacy of medicinal agents. For instance, the synthesis of fluorobenzamide derivatives incorporating thiazole and thiazolidine moieties has demonstrated promising antimicrobial activity, showcasing the versatility of the core structure in developing new therapeutic agents (Desai et al., 2013). Such research underlines the importance of the compound in contributing to the diversity of pharmacologically active agents.
Ligand for Imaging and Targeting
The structural features of "N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide" and its analogues have been exploited in developing ligands for Positron Emission Tomography (PET) imaging. These ligands target specific receptors, such as sigma receptors, offering insights into receptor distribution and functioning, which can be pivotal in diagnosing and monitoring neurological diseases. The development of such ligands emphasizes the compound's role in advancing diagnostic tools and therapeutic strategies (Shiue et al., 1997).
Wirkmechanismus
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O4S/c19-12-6-4-11(5-7-12)16(25)21-14-15(20)22-18(23-17(14)26)29-9-10-2-1-3-13(8-10)24(27)28/h1-8H,9H2,(H,21,25)(H3,20,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWUKGJVQZKQBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)


![2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2365961.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2365963.png)


![2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2365971.png)
![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine](/img/structure/B2365973.png)

